

An In-depth Technical Guide to 2-(4-Bromobutyl)-1,3-dioxolane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(4-Bromobutyl)-1,3-dioxolane

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound **2-(4-Bromobutyl)-1,3-dioxolane**, a valuable bifunctional molecule utilized in organic synthesis. Its structure incorporates a terminal alkyl bromide and a cyclic acetal, rendering it a versatile building block for the introduction of a protected aldehyde moiety in the synthesis of complex organic molecules, including active pharmaceutical ingredients. This document details its chemical structure, physical and chemical properties, a robust synthesis protocol, and its applications in synthetic chemistry.

Chemical Structure and Properties

2-(4-Bromobutyl)-1,3-dioxolane, also known as 5-Bromo-*valeraldehyde Ethylene Acetal*, is a heterocyclic compound. The dioxolane ring serves as a protecting group for the aldehyde functionality, which is stable under neutral and basic conditions but can be readily removed by acid-catalyzed hydrolysis. The terminal bromobutyl group provides a reactive site for nucleophilic substitution or organometallic coupling reactions.

Chemical Structure:

- IUPAC Name: **2-(4-bromobutyl)-1,3-dioxolane**^[1]

- Synonyms: 5-Bromo-2-methyl-3-penten-2-one Acetal [2][3][4]
- CAS Number: 87227-41-6 [2][4]
- Molecular Formula: C₇H₁₃BrO₂ [2]
- Molecular Weight: 209.08 g/mol [2]
- SMILES: BrCCCCC1OCCO1 [2]
- InChI Key: UQTZEBQZCBQLAN-UHFFFAOYSA-N [5]

Physicochemical Properties

A summary of the key physicochemical properties of **2-(4-Bromobutyl)-1,3-dioxolane** is presented in the table below. It should be noted that some of these values are predicted.

Property	Value	Source
Appearance	Colorless to light yellow/orange clear liquid	[3]
Boiling Point	237.6 ± 15.0 °C (Predicted)	[6]
Density	1.38 g/mL	[6]
Refractive Index	1.4780 - 1.4820	[6]
Purity	>95.0% (GC)	[3]
Storage Temperature	2-8°C, under inert atmosphere	[6]

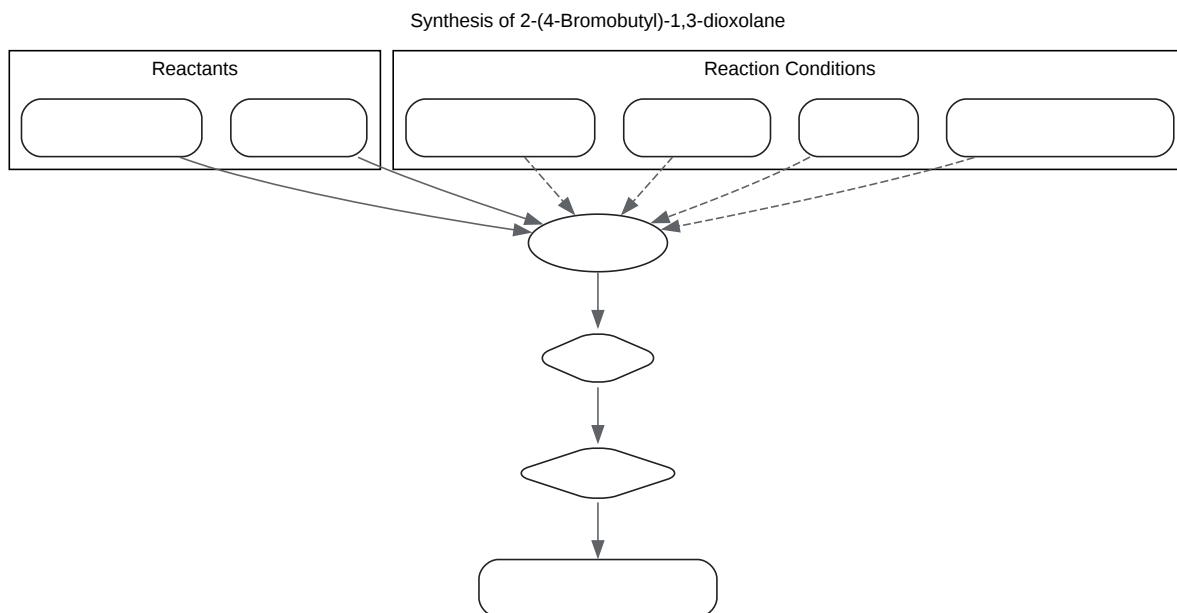
Computational Data

Property	Value	Source
Topological Polar Surface Area (TPSA)	18.46 Å ²	[2]
LogP	1.9245	[2]
Hydrogen Bond Acceptors	2	[2]
Hydrogen Bond Donors	0	[2]
Rotatable Bonds	4	[2]

Synthesis of 2-(4-Bromobutyl)-1,3-dioxolane

The synthesis of **2-(4-Bromobutyl)-1,3-dioxolane** is typically achieved through the acid-catalyzed acetalization of 5-bromovaleraldehyde with ethylene glycol. The reaction equilibrium is driven towards the product by the removal of water, commonly accomplished using a Dean-Stark apparatus.

Synthesis Workflow



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Caption: Workflow for the synthesis of **2-(4-Bromobutyl)-1,3-dioxolane**.

Experimental Protocol

This protocol is based on established methods for the acetalization of aldehydes.

Materials:

- 5-Bromovaleraldehyde
- Ethylene glycol (1.2 equivalents)
- p-Toluenesulfonic acid monohydrate (0.02 equivalents)

- Toluene
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate

Equipment:

- Round-bottom flask
- Dean-Stark apparatus
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Rotary evaporator
- Vacuum distillation apparatus

Procedure:

- To a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stir bar, add 5-bromovaleraldehyde (1.0 equivalent), ethylene glycol (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 equivalents) in toluene.
- Heat the reaction mixture to reflux with vigorous stirring. The azeotropic removal of water will be observed in the Dean-Stark trap.
- Monitor the reaction progress by TLC or GC until the starting aldehyde is consumed.
- Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

- Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
- Purify the crude product by vacuum distillation to yield **2-(4-Bromobutyl)-1,3-dioxolane** as a colorless to light yellow liquid.

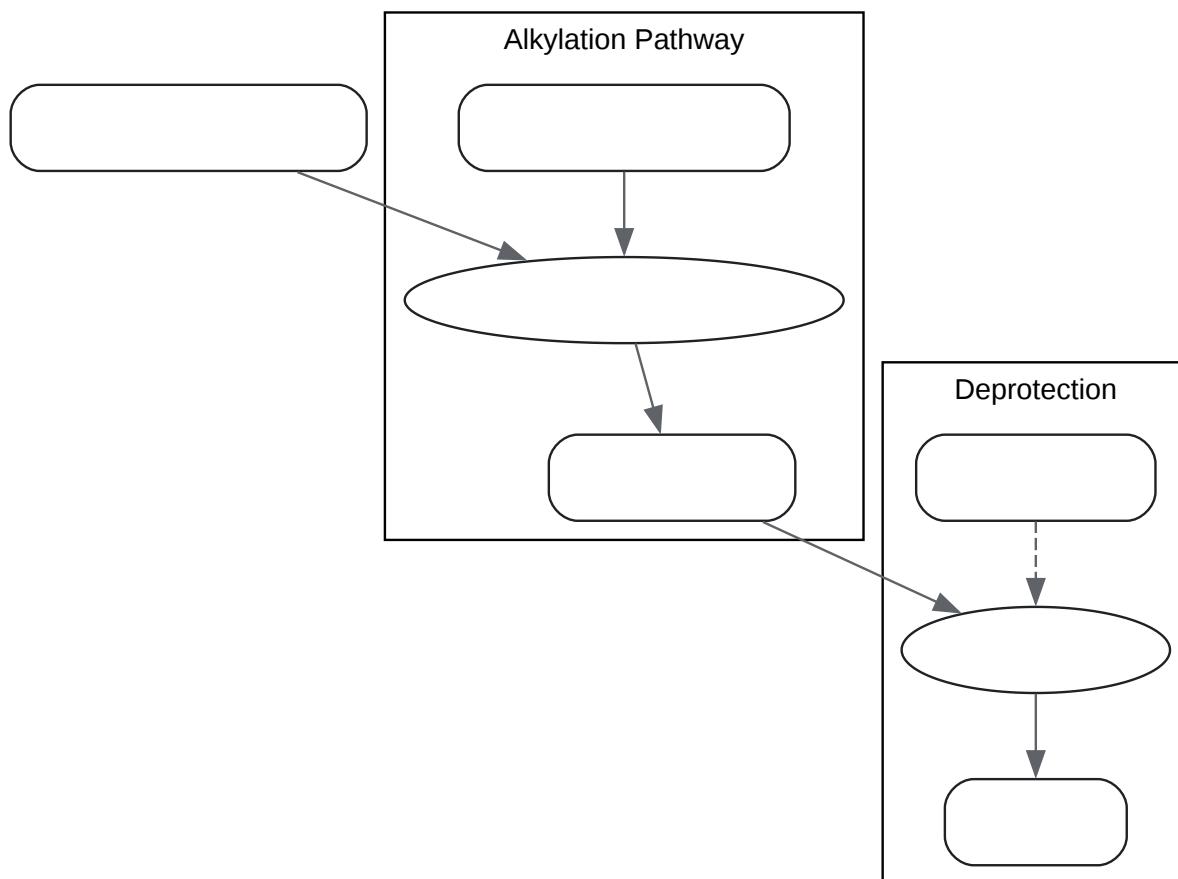
Applications in Drug Development and Organic Synthesis

2-(4-Bromobutyl)-1,3-dioxolane is a valuable intermediate in multi-step organic syntheses. Its utility stems from the orthogonal reactivity of its two functional groups.

- Protected Aldehyde Synthon: The dioxolane moiety serves as a robust protecting group for the aldehyde, allowing for chemical transformations to be performed on other parts of the molecule that would be incompatible with a free aldehyde. This is particularly useful in the synthesis of complex natural products and active pharmaceutical ingredients.
- Alkylating Agent: The terminal bromine atom acts as a leaving group in nucleophilic substitution reactions, enabling the introduction of the protected C5 aldehyde chain onto various substrates. This is a common strategy for building carbon skeletons in drug discovery programs.

Logical Relationship in Synthetic Applications

Synthetic Utility of 2-(4-Bromobutyl)-1,3-dioxolane

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Caption: Synthetic transformations enabled by **2-(4-Bromobutyl)-1,3-dioxolane**.

Safety and Handling

2-(4-Bromobutyl)-1,3-dioxolane should be handled in a well-ventilated fume hood.

Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

2-(4-Bromobutyl)-1,3-dioxolane is a synthetically useful building block that provides a stable, protected form of a C5 aldehyde functionalized with a terminal bromide. This technical guide has summarized its key properties, provided a detailed synthesis protocol, and highlighted its applications in organic synthesis, particularly in the context of drug development. Its bifunctional nature allows for a wide range of chemical transformations, making it a valuable tool for the construction of complex molecular architectures.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 2-(4-Bromobutyl)-1,3-dioxolane]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1282568#2-4-bromobutyl-1-3-dioxolane-chemical-structure>

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